molecular formula C12H10N2O2 B1580835 2,2'-Dihydroxyazobenzene CAS No. 2050-14-8

2,2'-Dihydroxyazobenzene

Cat. No. B1580835
Key on ui cas rn: 2050-14-8
M. Wt: 214.22 g/mol
InChI Key: JFEVWPNAOCPRHQ-UHFFFAOYSA-N
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Patent
US05790627

Procedure details

2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3,6-naphthalenedisulfonic acid, trisodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](S(O)(=O)=O)=[CH:10][C:9]2[C:4](=CC=C(S(O)(=O)=O)C=2)[C:3]=1[N:20]=[N:21][C:22]1[C:31]2[C:26](=CC=CC=2)[C:25](S(O)(=O)=O)=[CH:24][C:23]=1[OH:36].C1C(N=NC2C(=O)N(C3C=CC(S([O-])(=O)=O)=CC=3)N=C2C([O-])=O)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+]>>[OH:36][C:23]1[CH:24]=[CH:25][CH:26]=[CH:31][C:22]=1[N:21]=[N:20][C:3]1[CH:4]=[CH:9][CH:10]=[CH:11][C:2]=1[OH:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)N=NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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